Physical and chemical properties of 3-Quinolinamine, 4-chloro-6,7-dimethoxy-
Physical and chemical properties of 3-Quinolinamine, 4-chloro-6,7-dimethoxy-
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Building Block in Medicinal Chemistry
The quinoline scaffold is a cornerstone in the edifice of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] Within this versatile family of compounds, 3-Quinolinamine, 4-chloro-6,7-dimethoxy- (CAS No: 205448-45-9) emerges as a molecule of significant interest. Its unique substitution pattern, featuring an amino group at the 3-position, a chloro group at the 4-position, and two methoxy groups at the 6- and 7-positions, endows it with a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering a critical resource for researchers engaged in drug discovery and development.
Core Physicochemical Properties
A thorough understanding of the fundamental physical and chemical characteristics of a compound is paramount for its effective utilization in research and synthesis. This section delineates the key properties of 3-Quinolinamine, 4-chloro-6,7-dimethoxy-.
Structural and General Properties
The foundational attributes of 3-Quinolinamine, 4-chloro-6,7-dimethoxy- are summarized in the table below, providing a snapshot of its molecular identity.
| Property | Value | Source(s) |
| IUPAC Name | 4-chloro-6,7-dimethoxyquinolin-3-amine | |
| CAS Number | 205448-45-9 | [2] |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [2] |
| Molecular Weight | 238.67 g/mol | [2] |
| Appearance | Solid | |
| Predicted Boiling Point | 370.0 ± 37.0 °C at 760 mmHg |
Spectroscopic and Analytical Data
Expected Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, the amino group protons, and the methoxy group protons. The chemical shifts and coupling constants would be indicative of the substitution pattern.
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¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments within the molecule, confirming the presence of the quinoline core and the various substituents.[3]
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Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the characteristic isotopic pattern of the chlorine atom being a key diagnostic feature.
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Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the aromatic and methoxy groups, C=N and C=C stretching vibrations of the quinoline ring, and the C-O stretches of the methoxy groups.
Note on Precursor Data: For comparative purposes, the precursor, 4-chloro-6,7-dimethoxyquinoline, has been characterized with a melting point of 130-134 °C.[4][5] Its ¹H NMR spectrum (in DMSO-d₆) shows characteristic signals at δ 8.57 (d, 1H), 7.40 (d, 1H), 7.37 (s, 1H), 7.32 (s, 1H), 4.04 (s, 3H), and 4.03 (s, 3H).[4] The mass spectrum (ESI) shows a peak at m/z 224 (M+1).[4]
Synthesis and Reactivity
The synthetic accessibility and reactivity profile of a molecule are critical determinants of its utility as a chemical intermediate.
Established Synthetic Protocol
The primary route for the synthesis of 3-Quinolinamine, 4-chloro-6,7-dimethoxy- involves the reduction of its corresponding 3-nitro precursor.[2] This well-established methodology provides a high-yielding and straightforward pathway to the target compound.
Step-by-Step Synthesis:
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Starting Material: 4-chloro-6,7-dimethoxy-3-nitroquinoline.
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Reaction Conditions: A solution of the starting material in ethanol is treated with Raney Nickel.
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Reduction: The mixture is stirred under a hydrogen atmosphere at atmospheric pressure for approximately 3 hours.
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Workup: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.
-
Purification: The resulting residue is triturated with petroleum ether, filtered, and dried under vacuum to yield 3-amino-4-chloro-6,7-dimethoxyquinoline.[2]
This reduction is typically a clean and efficient transformation, providing the desired aminoquinoline in high purity and yield.
Caption: Synthetic workflow for 3-Quinolinamine, 4-chloro-6,7-dimethoxy-.
Reactivity Profile and Mechanistic Insights
The chemical behavior of 3-Quinolinamine, 4-chloro-6,7-dimethoxy- is dictated by the interplay of its functional groups.
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Nucleophilic Amino Group: The primary amino group at the 3-position is a key reactive site, capable of participating in a variety of nucleophilic reactions. This allows for the introduction of diverse side chains and the construction of more complex molecular architectures.
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Electrophilic Quinoline Core: The electron-withdrawing nature of the nitrogen atom and the chloro substituent at the 4-position makes the quinoline ring susceptible to nucleophilic aromatic substitution, although the reactivity at the 4-position is generally higher in related 4-chloroquinolines without the 3-amino group.[6] The presence of the electron-donating amino and methoxy groups can modulate the reactivity of the ring system.
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Influence of Substituents: The methoxy groups at the 6- and 7-positions are electron-donating, which can influence the overall electron density of the aromatic system and thereby affect its reactivity and interaction with biological targets.
Applications in Drug Discovery and Development
While specific, direct applications of 3-Quinolinamine, 4-chloro-6,7-dimethoxy- in marketed drugs are not extensively documented, its structural motifs are prevalent in a wide range of biologically active compounds, particularly in the realm of oncology.[1][6]
A Scaffold for Kinase Inhibitors
The 4-aminoquinoline and 6,7-dimethoxyquinoline cores are recognized as "privileged structures" in medicinal chemistry, frequently appearing in molecules designed to inhibit protein kinases.[6] These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7] The amino group at the 3-position provides a convenient handle for the elaboration of side chains designed to interact with specific residues within the ATP-binding pocket of various kinases.
Derivatives of the closely related 4-chloro-6,7-dimethoxyquinoline are key intermediates in the synthesis of several approved anticancer drugs, including Cabozantinib and Tivozanib, which are potent tyrosine kinase inhibitors.[6][8] This underscores the potential of the 3-amino isomer as a valuable building block for the discovery of novel kinase inhibitors.
Caption: Role in the drug discovery pipeline.
Bioisosteric Replacement Strategies
In drug design, the concept of bioisosteric replacement—the substitution of one atom or group with another that has similar physical or chemical properties—is a powerful tool for optimizing the pharmacological profile of a lead compound. The 3-aminoquinoline scaffold can be considered a bioisostere of other aromatic systems, and its unique hydrogen bonding capabilities and electronic properties can be leveraged to fine-tune interactions with biological targets.
Safety and Handling
As with any chemical compound, proper safety precautions are essential when handling 3-Quinolinamine, 4-chloro-6,7-dimethoxy-.
Hazard Statements:
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H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Perspectives
3-Quinolinamine, 4-chloro-6,7-dimethoxy- represents a strategically important building block for medicinal chemists. Its straightforward synthesis and versatile reactivity make it an attractive starting point for the development of novel therapeutic agents. While its full potential is still being explored, the prevalence of its core structural motifs in clinically successful drugs, particularly kinase inhibitors, suggests a promising future for this compound in the ongoing quest for new and more effective medicines. Further research into its reactivity and the biological activity of its derivatives is warranted and is likely to yield exciting new discoveries in the field of drug development.
References
-
The Royal Society of Chemistry. Characterization Data of Products. [Link]
- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
PubChem. Indolyl and methylindolyl substituted aminoalkyl guanidines - Patent US-4317832-A. [Link]
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ResearchGate. (PDF) 4-Chloro-6,7-dimethoxyquinoline. [Link]
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National Center for Biotechnology Information. 4-Chloro-6,7-dimethoxyquinoline - PMC. [Link]
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PubChem. Process for production of hexamethylenediamine from carbohydrate-containing materials and intermediates therefor - Patent US-9518005-B2. [Link]
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MDPI. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. [Link]
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